

Application of Himbacine in Neuroscience Research

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Compound of Interest

Compound Name: *Himbosine*

Cat. No.: *B10819013*

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These application notes provide a comprehensive overview of Himbacine, a potent and selective antagonist of muscarinic acetylcholine receptors, and its utility in neuroscience research. Detailed protocols and data are furnished to facilitate its application in investigating cholinergic signaling pathways implicated in various neurological processes and disease states.

Himbacine is a piperidine alkaloid first isolated from the bark of the Australian magnolia tree, *Galbulimima baccata*.^[1] It has garnered significant interest in neuropharmacology due to its high affinity and selectivity as an antagonist for the M2 and M4 muscarinic acetylcholine receptor subtypes.^{[1][2][3]} This selectivity allows for the precise dissection of M2 and M4 receptor-mediated signaling in the central nervous system.^[1] Initially explored for its cardiselective and antispasmodic properties, Himbacine's application has expanded to neuroscience research, where it serves as a critical tool to elucidate the physiological and pathological roles of M2 and M4 receptors in the brain.^{[1][4]} Its potential as a starting point for drug discovery in conditions like Alzheimer's disease has also been noted.^[2]

Quantitative Data

The pharmacological profile of Himbacine is characterized by its distinct binding affinities for the five muscarinic receptor subtypes. The following table summarizes key quantitative data for Himbacine.

Receptor Subtype	Preparation	Assay Type	Value (Kd in nM)	Reference
M1 (hM1)	Cloned (CHO cells)	Radioligand Binding	83	[1]
M2 (hM2)	Cloned (CHO cells)	Radioligand Binding	4	[1]
M3 (hM3)	Cloned (CHO cells)	Radioligand Binding	59	[1]
M4 (hM4)	Cloned (CHO cells)	Radioligand Binding	7	[1]
M5 (hM5)	Cloned (CHO cells)	Radioligand Binding	296	[1]

Preparation	Assay Type	Value (pA2)	Reference
Guinea-pig atria	Functional (Antagonism)	~8.2	[4]
Smooth muscle	Functional (Antagonism)	~7.2	[4]

Experimental Protocols

Detailed methodologies for key experiments utilizing Himbacine are provided below. These protocols serve as a foundation, and specific parameters may need to be optimized for different experimental systems.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of Himbacine for a specific muscarinic receptor subtype.

Materials:

- Cell membranes or tissue homogenates expressing the muscarinic receptor of interest.
- Radioligand specific for the receptor (e.g., [³H]N-methylscopolamine, [³H]NMS).
- Himbacine stock solution (e.g., 10 mM in DMSO).
- Non-labeled competing ligand for determining non-specific binding (e.g., atropine at 1 μ M).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation vials and cocktail.
- Glass fiber filters.
- Filtration apparatus.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of Himbacine in the assay buffer.
- In a 96-well plate, add the assay buffer, radioligand (at a concentration close to its K_d), and either a vehicle, Himbacine at various concentrations, or the non-labeled competitor for non-specific binding.
- Add the membrane/tissue homogenate to initiate the binding reaction.
- Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add the scintillation cocktail, and vortex.
- Measure the radioactivity in a scintillation counter.

- Analyze the data using non-linear regression analysis to determine the IC₅₀ of Himbacine.
- Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay (cAMP Measurement)

Objective: To assess the functional antagonism of Himbacine at M₂/M₄ receptors by measuring its effect on forskolin-stimulated cAMP accumulation.

Materials:

- CHO cells stably expressing the M₂ or M₄ muscarinic receptor.
- Cell culture medium.
- Forskolin.
- Muscarinic agonist (e.g., carbachol).
- Himbacine.
- cAMP assay kit (e.g., HTRF, ELISA).
- Lysis buffer.

Procedure:

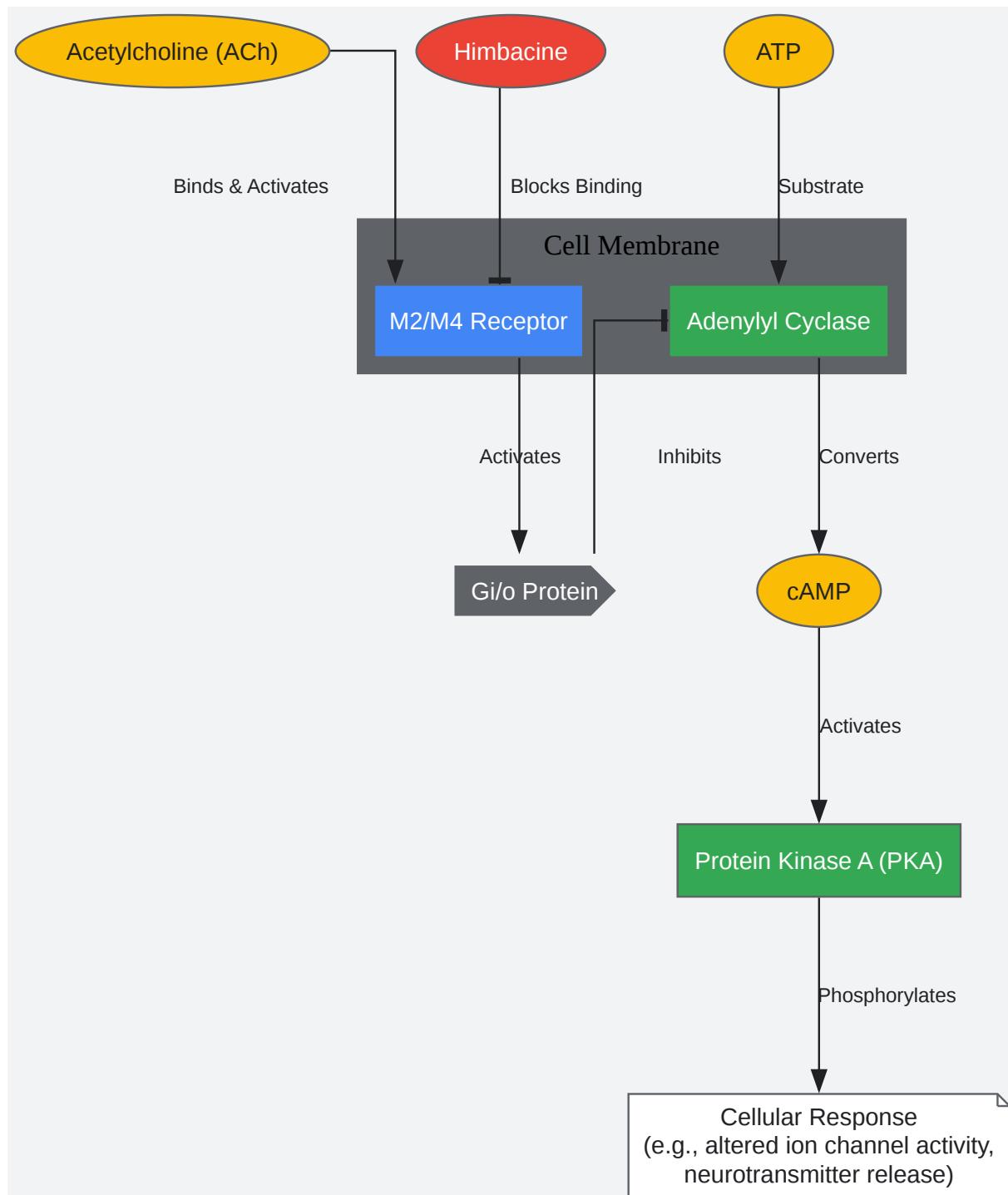
- Seed the cells in a 96-well plate and grow to confluence.
- Pre-treat the cells with various concentrations of Himbacine for a specified time (e.g., 30 minutes).
- Stimulate the cells with a fixed concentration of forskolin and a range of concentrations of the muscarinic agonist (e.g., carbachol).
- Incubate for a defined period (e.g., 30 minutes) at 37°C.

- Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
- Construct dose-response curves for the agonist in the absence and presence of different concentrations of Himbacine.
- Determine the Schild plot analysis to calculate the pA₂ value of Himbacine, which represents its antagonist potency.

Visualizations

Signaling Pathway of Himbacine's Antagonistic Action

The following diagram illustrates the mechanism by which Himbacine antagonizes the action of acetylcholine at M₂ and M₄ muscarinic receptors, which are G_{i/o}-coupled receptors.

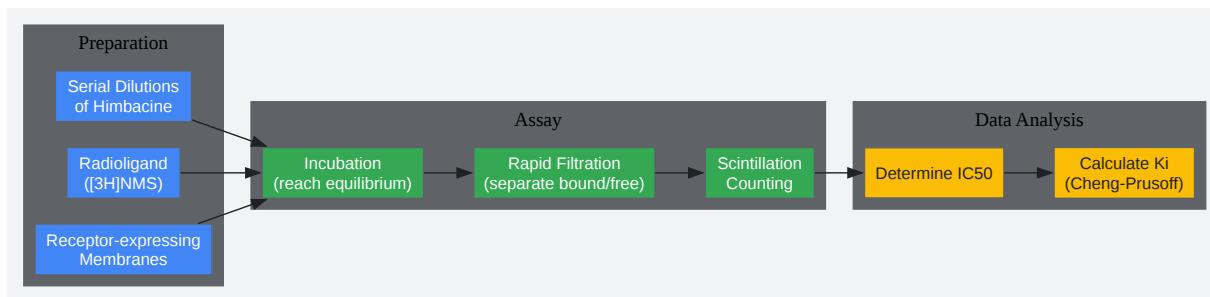


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Himbacine's mechanism of action at M2/M4 muscarinic receptors.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay to determine the affinity of Himbacine for its target receptors.



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Workflow for a competitive radioligand binding assay with Himbacine.

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